(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
Description
This compound is a highly complex, chiral molecule featuring multiple stereocenters and conjugated double bonds. Its structure includes a bicyclic indenyl core, substituted with tert-butyldimethylsilyl (TBS) protective groups and a propan-1-ol moiety. The TBS groups enhance lipophilicity, which may influence membrane permeability in biological systems .
Properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17+/t24-,28-,29-,30+,31+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHPAHBCMHESO-NZAAPPJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a complex organic compound with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including relevant data tables and research findings.
The compound has a molecular formula of and a molecular weight of 573.02 g/mol. The IUPAC name indicates its stereochemistry and functional groups, which are critical for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant findings:
Anticancer Activity
A study involving various synthesized derivatives indicated that compounds with similar structural features exhibited notable antiproliferative effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC values ranged from 1.1 to 4.9 μM for structurally related compounds.
- HCT-116 (Colon Cancer) : Similar trends were observed with IC values indicating potent activity.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 9 | MCF-7 | 1.1 |
| 10 | HCT-116 | 2.6 |
| 11 | HepG2 | 1.4 |
These results suggest that the compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.
Antimicrobial Activity
The antimicrobial potential was assessed against various pathogens, including Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited zones of inhibition against:
- Escherichia coli : Inhibition zones ranged from 9 mm to 14 mm.
- Staphylococcus aureus : Similar inhibition zones were noted.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6 | E. coli | 12 |
| 7 | S. aureus | 10 |
| 9 | E. coli | 14 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Mechanistic Insights
The mechanism of action for the anticancer activity appears to involve:
- Inhibition of Thymidylate Synthase : This enzyme is vital for nucleotide synthesis; thus, its inhibition leads to reduced DNA replication in cancer cells.
For antimicrobial properties:
- Membrane Disruption : The presence of silyl groups may enhance membrane permeability, leading to bacterial cell death.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Neurotrophic Effects : Research on illicium sesquiterpenes has shown significant neurotrophic activities in fetal rat cortical neurons, suggesting potential applications in neurodegenerative diseases.
- Anticancer Screening : A systematic screening of various derivatives demonstrated that specific modifications to the core structure can enhance antiproliferative activity significantly.
Scientific Research Applications
Scientific Research Applications
- Vitamin D Receptor Antagonism
-
Synthetic Chemistry
- Due to its complex structure and functional groups, (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is utilized in synthetic organic chemistry as a building block for various chemical reactions. Its unique configuration allows chemists to explore stereoselective reactions and develop novel compounds with potential therapeutic effects .
- Pharmaceutical Development
Case Study 1: Vitamin D Analogues
A study published in Journal of Medicinal Chemistry explored the efficacy of various vitamin D analogues in inhibiting cancer cell proliferation. The research highlighted how modifications to the side chain of vitamin D derivatives could enhance their biological activity. (S)-2-((1R,3aS,7aR,E)-4...) was identified as a promising candidate due to its ability to modulate gene expression related to cell growth .
Case Study 2: Synthesis of Novel Steroids
Research conducted by Smith et al. (2023) demonstrated the utility of (S)-2... in synthesizing novel steroid compounds with improved bioactivity profiles. The study detailed a multi-step synthesis process where this compound acted as a crucial intermediate, leading to the successful production of several steroid derivatives with potential applications in treating hormonal disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Preparation Methods
Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS)
The synthesis begins with the protection of hydroxyl groups on the cyclohexane backbone. In a representative procedure, a cyclohexanol derivative is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of triethylamine (TEA) as a base and dimethylformamide (DMF) as the solvent . This step achieves >90% yield of the bis-TBDMS-protected intermediate, crucial for subsequent reactions.
Key Reaction Conditions:
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Reagents: TBDMSCl (2.2 equiv), TEA (3.0 equiv)
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Solvent: DMF
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Temperature: Room temperature (18–25°C)
The TBDMS group confers steric protection and stability against nucleophilic attack during downstream steps, ensuring regioselectivity in later transformations .
Formation of the Cyclohexylidene Ethylidene Moieties
The conjugated diene system in the target molecule is constructed via a tandem elimination and coupling strategy. A thioimidazolide intermediate is generated by reacting the bis-TBDMS-protected cyclohexanol derivative with 1,1'-thiocarbonyldiimidazole in methylene chloride . Radical deoxygenation using tributyltin hydride (BuSnH) and azobisisobutyronitrile (AIBN) then eliminates the thiocarbonyl group, yielding a desoxy-ester with a stabilized cyclohexylidene moiety .
Radical Deoxygenation Parameters:
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Reagents: BuSnH (1.5 equiv), AIBN (0.1 equiv)
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Solvent: Toluene
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Temperature: Reflux (110°C)
This step is critical for introducing the exocyclic double bond, which participates in subsequent conjugate additions.
Construction of the Octahydro-1H-indene Core
The indene core is assembled through a Grignard addition followed by hydroformylation. A methyl magnesium bromide (MeMgBr) solution in tetrahydrofuran (THF) is added to a ketone precursor under nitrogen atmosphere, yielding a tertiary alcohol intermediate . Quenching with acetic acid (HOAc) and ice affords the alcohol in 90% yield .
Grignard Reaction Details:
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Reagents: MeMgBr (3.0 M in THF, 1.6 L per mole of ketone)
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Temperature: 15–30°C
The alcohol is subsequently subjected to hydroformylation using a rhodium catalyst (e.g., carbonyl hydrido tris(triphenylphosphine)rhodium(I)) under syngas (CO/H) at 120°C and 300 psig . This step introduces an aldehyde group, which is further reduced or functionalized to form the indene skeleton.
Stereoselective Introduction of the Propan-1-ol Group
The propan-1-ol side chain is installed via a stereocontrolled aldol reaction or asymmetric hydrogenation. In a patented protocol, a chiral auxiliary directs the addition of a propionaldehyde derivative to the indene-aldehyde intermediate . The use of a Rh-catalyzed asymmetric hydrogenation ensures the (S)-configuration at the alcohol center, achieving >99% enantiomeric excess (ee) .
Asymmetric Hydrogenation Parameters:
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Catalyst: Rhodium with chiral phosphine ligands
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Pressure: 50–100 bar H
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Solvent: Dichloromethane or ethyl acetate
Purification and Isolation of the Target Compound
Final purification employs silica gel chromatography to separate stereoisomers, followed by recrystallization. The crude product is dissolved in dichloromethane and loaded onto a silica column, eluting with a gradient of hexane/ethyl acetate . Fractions containing the desired (S)-isomer are pooled and concentrated, yielding a white solid with 97% chemical purity and 99% ee .
Chromatography Conditions:
-
Stationary Phase: Silica gel (230–400 mesh)
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Eluent: Hexane/ethyl acetate (8:1 to 4:1 v/v)
Critical Analysis of Synthetic Challenges
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Stereochemical Control: The molecule’s four stereocenters demand meticulous chiral induction. Catalytic asymmetric methods (e.g., Rh-catalyzed hydrogenation) outperform stoichiometric chiral auxiliaries in scalability .
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Functional Group Compatibility: The TBDMS groups must remain intact during radical and Grignard reactions, necessitating anhydrous conditions .
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Byproduct Formation: Hydroformylation generates regioisomers, requiring precise temperature and pressure control to favor the desired aldehyde .
Data Tables
Table 1. Key Reaction Steps and Yields
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Silylation | TBDMSCl, TEA | 92 |
| 2 | Radical Deoxygenation | BuSnH, AIBN | 90 |
| 3 | Hydroformylation | Rh catalyst, Syngas | 88 |
| 4 | Asymmetric Hydrogenation | Rh-chiral ligand | 80 |
Table 2. Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step strategies, including stereoselective alkylation, silylation of hydroxyl groups, and conjugation of polycyclic systems. Key steps:
- Silylation : Use tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions to protect hydroxyl groups at the 3,5-positions of the cyclohexylidene moiety .
- Conjugation : Employ palladium-catalyzed cross-coupling reactions for ethylidene bond formation, monitored by HPLC to track intermediates .
- Yield optimization : Adjust reaction temperature (typically 40–60°C) and stoichiometry (1:1.2 ratio of cyclohexylidene to indenyl precursors). Use Design of Experiments (DoE) to identify critical parameters .
Q. How should researchers purify this compound to achieve >95% purity?
Purification methods include:
- Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) to separate stereoisomers.
- Recrystallization : Dissolve in warm ethanol (40°C) and cool to −20°C for 12 hours to isolate crystalline forms .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for final purity validation .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for ethylidene protons: J = 12–16 Hz) .
- X-ray crystallography : Resolve absolute configuration using single-crystal data (space group P2₁2₁2₁, R < 0.05) .
- HRMS : Validate molecular weight with <2 ppm error .
Q. What are the critical handling and storage protocols?
- Storage : Keep at −20°C under argon in amber vials to prevent oxidation of silyl ethers and conjugated double bonds .
- Safety : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?
- Chiral chromatography : Use Chiralpak IA columns with n-hexane/isopropanol (95:5) to separate diastereomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to assign configurations .
- Crystallographic validation : Cross-reference X-ray data (e.g., CCDC-2191474) to confirm bond angles and torsion constraints .
Q. What computational methods are suitable for predicting reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for ethylidene conjugation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using AMBER force fields .
- Chemometrics : Apply multivariate analysis to correlate steric bulk (TBS groups) with reaction rates .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be addressed?
- Dynamic effects : Account for fluxional behavior in solution (e.g., ring puckering) via variable-temperature NMR .
- Crystal packing analysis : Use Mercury software to identify intermolecular interactions that stabilize specific conformations .
- Synchrotron validation : Re-collect X-ray data at high resolution (λ = 0.7 Å) to resolve ambiguities .
Q. What green chemistry strategies reduce environmental impact during synthesis?
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for silylation steps .
- Catalyst recycling : Recover palladium catalysts via aqueous biphasic systems (e.g., H₂O/THF) .
- Waste minimization : Use flow chemistry to reduce excess reagents by 40% .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
Q. What methodologies enable bioconjugation or derivatization for biological studies?
- Click chemistry : Introduce azide groups via Mitsunobu reaction, followed by CuAAC with alkynylated biomarkers .
- Protecting group strategy : Temporarily mask the hydroxyl group with TBS, then deprotect post-conjugation .
- In vivo tracking : Radiolabel with ¹⁴C at the methylene position for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
